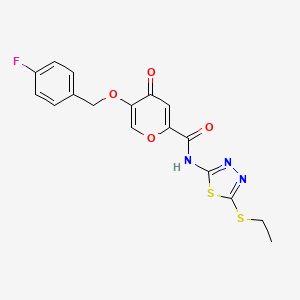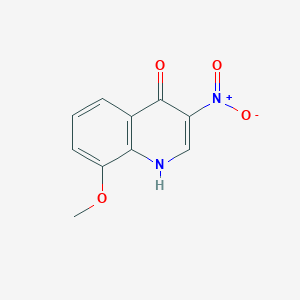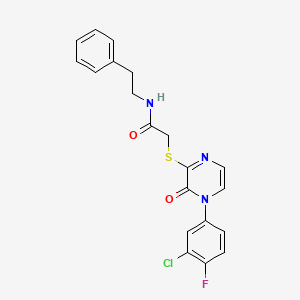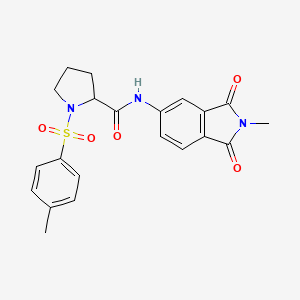![molecular formula C17H25N3O2 B2674014 (1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one CAS No. 1955474-59-5](/img/structure/B2674014.png)
(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one” is a complex organic molecule. It has a molecular formula of C17H25N3O2 . The structure contains multiple bonds, aromatic bonds, and several ring structures .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple ring structures and a variety of bond types . It contains a total of 52 bonds, including 28 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 4 six-membered rings .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H25N3O2 and an average mass of 303.399 Da . Other physical and chemical properties such as boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Formation of Oxygen-Bridged Heterocycles
Research has shown that compounds structurally related to "(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one" have been utilized in the formation of oxygen-bridged heterocycles, which are significant in the synthesis of various organic molecules. These heterocycles are crucial in the development of new chemical entities with potential biological activities (J. Svetlik, F. Tureček, V. Hanuš, 1988).
Synthesis of Sparteine Surrogates
Another application involves the synthesis of sparteine surrogates, where derivatives of the compound have been employed. Sparteine is a natural product known for its chirality and is used in asymmetric synthesis. The synthesis of sparteine surrogates demonstrates the compound's versatility in organic synthesis, contributing to advancements in stereoselective synthesis techniques (A. Dixon, M. McGrath, P. O’Brien, 2006).
Nickel (0) Complexes of Acyclic Polyunsaturated Aza Ligands
The compound's framework has been explored in the context of forming nickel (0) complexes with acyclic polyunsaturated aza ligands. These complexes have potential applications in catalysis and the development of materials with unique electronic properties (Sandra Brun, Óscar Torres, A. Pla-Quintana, et al., 2013).
New Class of Cyclic Dipeptidyl Ureas
The structure of the compound has also facilitated the synthesis of a new class of cyclic dipeptidyl ureas. These entities have potential pharmaceutical applications, highlighting the compound's role in facilitating the development of novel therapeutic agents (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).
Antiviral Activity
Some derivatives structurally related to the compound have shown a broad-spectrum antiviral activity. The synthesis of new nucleoside analogues based on a methylenecyclopropane structure, for example, demonstrates the potential of using this compound's derivatives in developing antiviral medications (Y. Qiu, M. Ksebati, R. Ptak, et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGXVYIDBJEJNB-IHRRRGAJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)

acetonitrile](/img/structure/B2673940.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)


![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2673953.png)
![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)